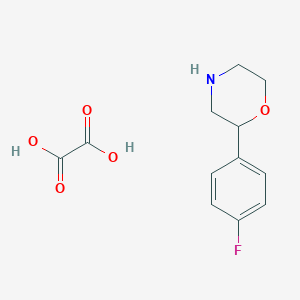

2-(4-Fluorophenyl)morpholine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)morpholine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.C2H2O4/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACMOZTXUUXHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Fluorophenyl)morpholine oxalate synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)morpholine Oxalate

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-Fluorophenyl)morpholine and its subsequent conversion to the oxalate salt. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details various synthetic strategies, providing step-by-step experimental protocols, comparative quantitative data, and visual diagrams of the reaction pathways.

Overview of Synthesis Strategies

The synthesis of 2-(4-Fluorophenyl)morpholine can be approached through several strategic routes. The most common methods involve the cyclization of a key intermediate, often derived from 4-fluorophenyl starting materials. This guide will focus on two prevalent and illustrative pathways:

-

Pathway A: Reductive Amination and Cyclization: A two-step process involving the initial reaction of 2-aminoethoxy)ethanol with 4-fluorobenzaldehyde followed by reductive cyclization.

-

Pathway B: From 4-Fluorophenacyl Bromide: A route that proceeds via the formation of a key morpholinone intermediate, which is subsequently reduced.

Following the synthesis of the free base, the final step involves its reaction with oxalic acid to precipitate the stable and crystalline oxalate salt.

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the core synthesis strategies.

Caption: Pathway A: Reductive amination and cyclization route.

Caption: Pathway B: Synthesis via a morpholinone intermediate.

Caption: Experimental workflow for oxalate salt formation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis pathways and final salt formation.

Pathway A: Reductive Amination and Cyclization

This protocol involves the formation of a Schiff base followed by a reductive cyclization to yield the morpholine ring.

Step 1: Synthesis of the Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol (5 mL per gram of aldehyde).

-

Add 2-(2-aminoethoxy)ethanol (1.05 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2 hours. The formation of the Schiff base can be monitored by TLC.

Step 2: Reductive Cyclization

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~7.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude 2-(4-Fluorophenyl)morpholine free base.

Pathway B: From 4-Fluorophenacyl Bromide

This route utilizes a morpholinone intermediate, which is then reduced to the target compound.

Step 1: Synthesis of 5-(4-Fluorophenyl)morpholin-3-one

-

Dissolve 4-fluorophenacyl bromide (1.0 eq) and diethanolamine (2.5 eq) in acetonitrile (10 mL per gram of bromide).

-

Heat the mixture to reflux (approximately 82 °C) and maintain for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the morpholinone intermediate.

Step 2: Reduction of the Morpholinone

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of LiAlH₄).

-

Cool the suspension to 0 °C.

-

Dissolve the 5-(4-Fluorophenyl)morpholin-3-one (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then more water (Fieser workup).

-

Filter the resulting solids and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Fluorophenyl)morpholine free base.

Formation of the Oxalate Salt

-

Dissolve the crude 2-(4-Fluorophenyl)morpholine free base in absolute ethanol (EtOH) (10 mL per gram of base).

-

In a separate flask, dissolve oxalic acid (1.1 eq) in a minimal amount of hot absolute ethanol.

-

Add the oxalic acid solution dropwise to the solution of the free base with stirring.

-

A white precipitate will form. Continue stirring at room temperature for 1 hour.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, wash the filter cake with cold ethanol, and then with diethyl ether.

-

Dry the solid under vacuum at 40-50 °C to a constant weight to yield the final this compound salt.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the described synthesis pathways. These values are illustrative and can vary based on reaction scale and specific laboratory conditions.

Table 1: Comparison of Synthesis Pathways for Free Base

| Parameter | Pathway A | Pathway B |

| Overall Yield | 65-75% | 50-60% |

| Purity (Crude) | ~90% | ~85% |

| Key Reagents | 4-Fluorobenzaldehyde, NaBH₄ | 4-Fluorophenacyl Bromide, LiAlH₄ |

| Reaction Steps | 2 | 2 |

| Safety Considerations | NaBH₄ is a water-reactive reducing agent. | LiAlH₄ is highly pyrophoric and water-reactive. Requires inert atmosphere. |

Table 2: Characterization Data for this compound

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 198-202 °C |

| Purity (by HPLC) | >99.0% |

| Solubility | Soluble in water, sparingly soluble in ethanol |

The Neuropharmacological Profile of 2-(4-Fluorophenyl)morpholine Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 2-(4-Fluorophenyl)morpholine oxalate within the central nervous system (CNS). Based on the pharmacological data of structurally analogous compounds, particularly fluorinated phenmetrazine derivatives, this document elucidates the likely molecular targets and neurochemical effects of this compound. The primary mechanism is proposed to be the modulation of monoamine neurotransmission through interaction with dopamine and norepinephrine transporters, leading to increased extracellular levels of these neurotransmitters. This guide summarizes key quantitative data from relevant analogs, details pertinent experimental methodologies, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

2-(4-Fluorophenyl)morpholine is a substituted phenylmorpholine derivative. Compounds within this class are recognized for their psychostimulant properties, primarily mediated by their interaction with monoamine transporters.[1][2] The addition of a fluorine atom to the phenyl ring, as seen in 2-(4-Fluorophenyl)morpholine, is a common medicinal chemistry strategy to modulate the pharmacological profile of CNS-active compounds, often influencing potency and selectivity.[3] Due to the scarcity of direct pharmacological data for the oxalate salt of 2-(4-Fluorophenyl)morpholine, this guide will draw upon the well-documented pharmacology of its close structural analog, 4-fluorophenmetrazine (4-FPM), to infer its mechanism of action.

Proposed Mechanism of Action

The central hypothesis is that 2-(4-Fluorophenyl)morpholine acts as a monoamine releasing agent , with a pronounced effect on the dopaminergic and noradrenergic systems. This action is likely mediated by its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET) .[3][4]

Interaction with Monoamine Transporters

Substituted phenylmorpholines, such as phenmetrazine and its fluorinated analogs, are known to be substrates for DAT and NET.[4][5] This suggests that 2-(4-Fluorophenyl)morpholine is likely transported into the presynaptic neuron by these transporters. This uptake process is a key step in its mechanism of action. Once inside the neuron, it is thought to disrupt the vesicular storage of dopamine and norepinephrine, leading to a reversal of transporter function and subsequent efflux of these neurotransmitters into the synaptic cleft.[3][4]

Neurotransmitter Release

The primary neurochemical effect of 2-(4-Fluorophenyl)morpholine is predicted to be an increase in the extracellular concentrations of dopamine and norepinephrine.[4][6] This elevation in synaptic monoamine levels is responsible for the anticipated stimulant effects of the compound. The effect on the serotonin transporter (SERT) is expected to be significantly less pronounced, indicating a degree of selectivity for catecholaminergic systems.[3]

Quantitative Data from Structural Analogs

The following table summarizes the in vitro potencies of 4-fluorophenmetrazine (4-FPM), a close structural analog of 2-(4-Fluorophenyl)morpholine, at the human dopamine, norepinephrine, and serotonin transporters. This data provides a reasonable estimate of the expected activity profile for 2-(4-Fluorophenyl)morpholine.

| Compound | Transporter | IC50 (µM) for Uptake Inhibition |

| 4-Fluorophenmetrazine (4-FPM) | DAT | < 2.5 |

| NET | < 2.5 | |

| SERT | > 80 | |

| Data from Mayer et al., 2017.[3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of 2-(4-Fluorophenyl)morpholine at the synapse and the logical relationship of its effects.

Caption: Proposed mechanism of 2-(4-Fluorophenyl)morpholine at the synapse.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of this compound, based on protocols used for its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for monoamine transporters.

Protocol:

-

Membrane Preparation: Crude synaptosomal membranes are prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).

-

Radioligands: Specific radioligands are used, such as [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound in an appropriate buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the Ki (inhibitory constant) values from competition binding curves.

In Vitro Neurotransmitter Release Assays

Objective: To measure the ability of this compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic terminals.

Protocol:

-

Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions.

-

Radiolabeling: Synaptosomes are preloaded with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Superfusion: The preloaded synaptosomes are placed in a superfusion apparatus and continuously perfused with buffer.

-

Drug Application: After a stable baseline of neurotransmitter release is established, varying concentrations of this compound are added to the perfusion buffer.

-

Fraction Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total synaptosomal content, and EC50 values (effective concentration for 50% of maximal release) are calculated.

Caption: Experimental workflow for in vitro neurotransmitter release assay.

Conclusion

While direct experimental data for this compound is limited, a strong inference can be made from the pharmacological profiles of its close structural analogs. The available evidence strongly suggests that this compound functions as a monoamine releasing agent with a preference for the dopamine and norepinephrine transporters. This profile indicates a potential for psychostimulant effects. Further in-depth studies, following the protocols outlined in this guide, are necessary to definitively characterize the precise mechanism of action and pharmacological properties of this compound. Such research will be crucial for any future development and for understanding its potential therapeutic applications and abuse liability.

References

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]

Physicochemical Properties of 2-(4-Fluorophenyl)morpholine Oxalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)morpholine oxalate is a synthetic organic compound recognized as a key intermediate in pharmaceutical research and development.[1][2] Its structure, featuring a morpholine ring substituted with a 4-fluorophenyl group, makes it a valuable building block in the synthesis of various bioactive molecules, particularly those targeting the central nervous system (CNS).[1][2] The presence of the fluorophenyl group is suggested to enhance lipophilicity, a critical parameter for drug candidates intended for CNS applications.[1] This technical guide provides a summary of the available physicochemical data for this compound and outlines general experimental protocols for the determination of these properties.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FNO·C₂H₂O₄ | [1] |

| Molecular Weight | 271.24 g/mol | [1] |

| Appearance | White solid | [1] |

| CAS Number | 1198416-85-1 | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols for Physicochemical Characterization

To address the gaps in the available data, the following standard experimental methodologies are recommended for the comprehensive physicochemical profiling of this compound.

Melting Point Determination

The melting point is a fundamental indicator of purity.

-

Methodology: Capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability.

-

Methodology (Equilibrium Shake-Flask Method): An excess amount of the compound is added to a specific solvent (e.g., water, phosphate-buffered saline, ethanol). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

-

Methodology (Potentiometric Titration): A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Lipophilicity (LogP) Measurement

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

-

Methodology (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical intermediate like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a pharmaceutical compound.

Biological Context and Potential Signaling Pathways

While specific biological targets for this compound have not been identified in the reviewed literature, the broader class of 2-aryl-morpholine derivatives has been investigated for various CNS activities.[3] Research on related compounds suggests potential interactions with monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.[3]

The morpholine moiety is a common scaffold in drugs targeting the CNS, and its derivatives have been explored for their potential to modulate various receptors and enzymes.[4] Given its structural features, 2-(4-Fluorophenyl)morpholine could hypothetically interact with targets implicated in neurological disorders. A generalized potential signaling pathway that could be investigated is outlined below.

Caption: A generalized diagram illustrating a potential mechanism of action for a CNS-active compound.

Conclusion

This compound is a promising intermediate for the development of novel therapeutics, particularly for neurological disorders. While basic identification of the compound is established, a comprehensive understanding of its physicochemical properties is essential for its advancement in drug discovery pipelines. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data to fully characterize this compound. Further research is warranted to elucidate its specific biological targets and mechanisms of action to realize its full therapeutic potential.

References

2-(4-Fluorophenyl)morpholine oxalate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)morpholine oxalate, a key chemical intermediate in contemporary pharmaceutical development. The document details its chemical and physical properties, molecular structure, and its significant role as a precursor in the synthesis of advanced therapeutic agents, notably neurokinin-1 (NK1) receptor antagonists. This guide also outlines relevant experimental protocols and safety information to support its application in research and development settings.

Introduction

This compound is a synthetic organic compound that has garnered significant interest in medicinal chemistry. Its structural combination of a morpholine ring and a fluorophenyl group makes it a valuable building block for creating molecules with enhanced lipophilicity and biological activity.[1] This compound is primarily recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its stability and compatibility with diverse reaction conditions facilitate its integration into complex synthetic pathways, streamlining the development of novel therapeutics.[1]

Chemical and Physical Properties

A summary of the key identifying and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1198416-85-1 | [1] |

| Molecular Formula | C₁₀H₁₂FNO·C₂H₂O₄ | [1] |

| Molecular Weight | 271.24 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (by NMR) | [1][2] |

| Storage Conditions | 0-8 °C, dry, sealed | [1] |

Molecular Structure

The molecular structure of this compound consists of the 2-(4-Fluorophenyl)morpholine base and an oxalate counter-ion. The morpholine ring is substituted at the 2-position with a 4-fluorophenyl group. The oxalate salt form generally enhances the compound's solubility in polar solvents and improves its stability for storage and handling compared to the free base.[3]

Structural Formula:

Canonical SMILES: C1COCC(N1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O

Synthesis and Experimental Protocols

General Synthesis Workflow for 2-Aryl-Morpholine Core

The synthesis of the 2-(4-fluorophenyl)morpholine core can be conceptualized through a multi-step process, often starting from 4-fluorobenzaldehyde. The following diagram illustrates a logical workflow for the synthesis of a generic N-substituted 2-aryl-morpholine, which would then be treated with oxalic acid to form the desired salt.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Neurokinin-1 (NK1) Receptor Binding Assay

Given that 2-(4-Fluorophenyl)morpholine is a key precursor for NK1 receptor antagonists, a relevant experimental protocol is a receptor binding assay to evaluate the affinity of final compounds.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human neurokinin-1 (hNK1) receptor.

Materials:

-

hNK1/CHO cell membrane preparation (Chinese Hamster Ovary cells expressing the human NK1 receptor).[4]

-

Radioligand: [³H]-Substance P ([³H]-SP).[4]

-

Unlabeled Substance P (for determining non-specific binding).[5]

-

Test compound (derived from this compound).

-

Assay Buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and 40 µg/ml bacitracin.[5]

-

96-well filter plates.[6]

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the hNK1/CHO cell membrane preparation, the radioligand ([³H]-SP), and either the test compound, unlabeled Substance P (for non-specific binding), or buffer alone (for total binding).

-

Equilibration: Incubate the plate at 4°C for 3 hours to allow binding to reach equilibrium.[5]

-

Separation: Separate the bound from free radioligand by rapid filtration through the filter plates.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for an NK1 receptor binding assay.

Biological Activity and Mechanism of Action

The primary pharmacological relevance of the 2-(4-fluorophenyl)morpholine scaffold is its role in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is the main receptor for the neuropeptide Substance P (SP).[7] The binding of SP to the NK1 receptor is involved in numerous physiological processes, including pain transmission, inflammation, and the vomiting reflex.[7][8]

NK1 receptor antagonists block the binding of Substance P to its receptor. This mechanism is particularly effective in treating chemotherapy-induced nausea and vomiting (CINV), as the NK1 receptor is highly expressed in brain regions that control the emetic reflex.[7]

Signaling Pathway of the NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of Substance P, the receptor activates Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade leads to various downstream cellular responses. An NK1 receptor antagonist, for which 2-(4-Fluorophenyl)morpholine is a precursor, physically blocks the binding site, preventing this signaling cascade from being initiated.

Caption: Simplified signaling pathway of the NK1 receptor and its antagonism.

Safety and Handling

Detailed toxicological data for this compound is not widely available. However, safety information for the parent compound, morpholine, provides a basis for handling precautions. Morpholine is classified as a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[9] It is also known to cause severe skin burns and eye damage.[9]

General Handling Precautions:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

Conclusion

This compound is a fundamentally important building block in modern drug discovery and development. Its utility as a precursor for potent and selective NK1 receptor antagonists highlights its significance in creating therapies for complex conditions such as CINV and other neurological disorders. While detailed public data on this specific oxalate salt is limited, understanding its role as an intermediate, combined with knowledge of the synthesis and pharmacology of its derivatives, provides a strong foundation for its application in research. Adherence to strict safety protocols, based on data from the parent morpholine compound, is essential for its safe handling in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. This compound | 1198416-85-1; 62243-70-3 | Benchchem [benchchem.com]

- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]

- 9. pentachemicals.eu [pentachemicals.eu]

A Technical Guide to the Spectral Analysis of 2-(4-Fluorophenyl)morpholine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-(4-Fluorophenyl)morpholine oxalate, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental spectral data for this exact oxalate salt in public literature, this guide presents a combination of representative data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for the key analytical techniques are also provided to facilitate the characterization of this and similar molecules.

Chemical Structure and Properties

This compound consists of the active pharmaceutical ingredient (API), 2-(4-Fluorophenyl)morpholine, and a counter-ion, oxalic acid. The morpholine ring is a common scaffold in medicinal chemistry, and the fluorine substituent on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Molecular Formula: C₁₂H₁₄FNO₅ Molecular Weight: 271.24 g/mol CAS Number: 1198416-85-1[1]

Spectral Data Summary

The following tables summarize the expected and representative spectral data for this compound. This data is compiled from spectral information for the morpholine moiety, 4-fluorophenyl group, and oxalic acid.

Table 1: Representative ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.60 | m | 2H | Ar-H (ortho to F) |

| ~7.10 - 7.30 | m | 2H | Ar-H (meta to F) |

| ~4.50 - 4.70 | dd | 1H | O-CH-Ar |

| ~3.90 - 4.10 | m | 2H | O-CH₂ |

| ~3.00 - 3.40 | m | 4H | N-CH₂ |

| ~2.80 - 3.00 | m | 1H | N-H |

| ~12.0 - 13.0 | br s | 2H | COOH (Oxalate) |

Solvent: DMSO-d₆

Table 2: Representative ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~164.0 (d, ¹JCF ≈ 245 Hz) | Ar-C-F |

| ~160.0 | C=O (Oxalate) |

| ~131.0 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to F) |

| ~129.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso) |

| ~115.5 (d, ²JCF ≈ 21 Hz) | Ar-C (meta to F) |

| ~75.0 | O-CH-Ar |

| ~66.0 | O-CH₂ |

| ~45.0 | N-CH₂ |

Solvent: DMSO-d₆

Table 3: Representative Mass Spectrometry (ESI-MS) Data

| m/z (Positive Ion Mode) | Assignment |

| 182.0925 | [M+H]⁺ of 2-(4-Fluorophenyl)morpholine |

Table 4: Representative FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (Oxalic acid), N-H stretch |

| 3100 - 3000 | Medium | Ar C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1750 - 1680 | Strong | C=O stretch (Oxalic acid) |

| 1600 - 1580 | Strong | C=C stretch (Aromatic) |

| 1250 - 1200 | Strong | C-F stretch |

| 1150 - 1050 | Strong | C-O-C stretch (Morpholine) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Parameters (Positive Ion Mode):

-

Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas (N₂) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the protonated molecular ion peak [M+H]⁺ for the free base, 2-(4-Fluorophenyl)morpholine.

-

Compare the observed m/z with the calculated exact mass to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-F, C-O-C).

Mandatory Visualizations

Workflow for Spectral Analysis

Caption: General workflow for the spectral analysis of a small organic molecule.

Chemical Structure of this compound

References

Technical Guide: ¹H and ¹³C NMR Data for 2-(4-Fluorophenyl)morpholine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-Fluorophenyl)morpholine oxalate. Due to the limited availability of public experimental spectra for this specific salt, this guide combines data from analogous structures and predictive methodologies to offer a detailed characterization.

Introduction

2-(4-Fluorophenyl)morpholine is a versatile morpholine derivative with applications in pharmaceutical research and development, particularly as a building block in the synthesis of bioactive molecules for central nervous system agents.[1] The oxalate salt is often utilized to improve the compound's stability and handling properties. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents the anticipated ¹H and ¹³C NMR data for this compound and provides detailed experimental protocols for data acquisition.

Predicted NMR Data

Note: These are predicted values and should be confirmed by experimental data. The actual chemical shifts can be influenced by solvent, concentration, and temperature.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.5 - 4.7 | dd | J = 10.5, 3.0 Hz |

| H-3a (axial) | 3.0 - 3.2 | dt | J = 12.0, 3.0 Hz |

| H-3b (equatorial) | 3.3 - 3.5 | ddd | J = 12.0, 4.5, 2.0 Hz |

| H-5a (axial) | 3.6 - 3.8 | dt | J = 11.5, 3.5 Hz |

| H-5b (equatorial) | 3.9 - 4.1 | ddd | J = 11.5, 5.0, 2.5 Hz |

| H-6a (axial) | 2.8 - 3.0 | m | |

| H-6b (equatorial) | 3.1 - 3.3 | m | |

| H-2', H-6' | 7.4 - 7.6 | dd | J = 8.5, 5.5 Hz |

| H-3', H-5' | 7.1 - 7.3 | t | J = 8.5 Hz |

| NH₂⁺ | 9.0 - 10.0 | br s | |

| Oxalate COOH | 12.0 - 13.0 | br s |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 77 |

| C-3 | 45 - 47 |

| C-5 | 65 - 67 |

| C-6 | 63 - 65 |

| C-1' | 135 - 137 (d, JCF ≈ 3 Hz) |

| C-2', C-6' | 128 - 130 (d, JCF ≈ 8 Hz) |

| C-3', C-5' | 115 - 117 (d, JCF ≈ 21 Hz) |

| C-4' | 161 - 163 (d, JCF ≈ 245 Hz) |

| Oxalate C=O | 160 - 162 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for oxalate salts due to its ability to dissolve polar compounds and exchange with labile protons (e.g., NH and OH), which can be observed as broad signals. Other potential solvents include deuterium oxide (D₂O) or methanol-d₄.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard.

-

Visualization of Key Relationships

The following diagrams illustrate the structural relationship and the general workflow for NMR analysis.

Caption: Relationship between 2-(4-Fluorophenyl)morpholine, its oxalate salt, and NMR data.

Caption: General experimental workflow for NMR analysis.

References

In-Depth Technical Guide: Solubility and Stability of 2-(4-Fluorophenyl)morpholine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)morpholine oxalate, a key intermediate in pharmaceutical development. Due to the limited availability of public data on this specific salt, this document outlines the expected solubility and stability profiles based on the known characteristics of morpholine derivatives and oxalate salts. It further details standardized experimental protocols for determining these properties and presents illustrative data in a structured format. This guide is intended to serve as a foundational resource for researchers and developers working with this compound, enabling informed decisions in formulation, storage, and analytical method development.

Introduction

2-(4-Fluorophenyl)morpholine is a heterocyclic compound incorporating a morpholine ring, which is a privileged scaffold in medicinal chemistry often associated with favorable solubility and biological activity. The formation of an oxalate salt can further enhance the physicochemical properties of the parent molecule, potentially improving its stability, bioavailability, and ease of handling during manufacturing. Understanding the solubility and stability of this compound is therefore critical for its successful development as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

This guide will cover:

-

Predicted solubility in various solvents.

-

A comprehensive overview of stability under forced degradation conditions.

-

Detailed experimental protocols for solubility and stability testing.

-

Illustrative data presented in tabular format for clarity.

-

Visual representations of experimental workflows and a hypothetical signaling pathway.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from the behavior of similar chemical structures.

Molecular Structure:

-

2-(4-Fluorophenyl)morpholine: A secondary amine with a pKa that allows for salt formation. The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen atoms, contributing to its polarity and hydrogen bonding capabilities.

-

Oxalic Acid: A dicarboxylic acid that can form a stable salt with the basic nitrogen of the morpholine ring.

Solubility Profile (Illustrative Data)

The solubility of this compound is expected to be influenced by the polarity of the solvent and the pH of aqueous media. Morpholine itself is miscible with water and soluble in a wide range of organic solvents. The oxalate salt form is anticipated to enhance aqueous solubility compared to the free base.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Predicted Solubility (mg/mL) | Classification |

| Water | > 50 | Very Soluble |

| Phosphate Buffer (pH 7.4) | > 30 | Freely Soluble |

| 0.1 N HCl | > 100 | Very Soluble |

| Methanol | > 20 | Soluble |

| Ethanol | > 10 | Soluble |

| Acetone | < 1 | Sparingly Soluble |

| Dichloromethane | < 0.1 | Practically Insoluble |

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies (Illustrative Data)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to predict the degradation products that might be observed during long-term storage. The typical extent of degradation targeted is 5-20%.

Table 2: Illustrative Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | ~ 15% | Hydrolytic cleavage products |

| Base Hydrolysis | 0.1 N NaOH | 8 h | 60°C | ~ 10% | Ring-opened products |

| Oxidation | 3% H₂O₂ | 24 h | 25°C | ~ 18% | N-oxide and other oxidation products |

| Thermal | Solid State | 7 days | 80°C | < 2% | Minimal degradation |

| Photolytic | Solid State, ICH Q1B Option 2 | 1.2 million lux hours | 25°C | ~ 5% | Photolytic adducts |

Experimental Protocols

Solubility Determination: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in mg/mL.

Forced Degradation Studies

The following protocols are based on ICH Q1A(R2) guidelines for stability testing.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution to achieve a final acid concentration of 0.1 N. Incubate at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution to achieve a final base concentration of 0.1 N. Incubate at 60°C.

-

Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for solution studies; 1, 3, 7 days for solid-state studies).

-

Sample Processing:

-

For acid and base hydrolysis, neutralize the samples with an equimolar amount of base or acid, respectively, before analysis.

-

For solid-state studies, dissolve the compound in a suitable solvent.

-

-

Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is recommended to ensure that the main peak is free from co-eluting degradants.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway Involvement

Given that morpholine-containing compounds are often developed as central nervous system agents, a hypothetical signaling pathway where such a compound might act as a receptor antagonist is depicted below.

Caption: Hypothetical GPCR Antagonism Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While the quantitative data presented is illustrative, the outlined experimental protocols offer a robust framework for obtaining precise and reliable data for this specific compound. The information herein should facilitate the development of appropriate analytical methods, formulation strategies, and storage conditions, ultimately supporting the progression of this compound in the pharmaceutical development pipeline.

In-depth Technical Guide: Crystal Structure Analysis of 2-(4-Fluorophenyl)morpholine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-(4-Fluorophenyl)morpholine oxalate, a compound of significant interest in pharmaceutical research and development. The document details the molecular and crystal structure, experimental procedures for its characterization, and the logical workflow of the analytical process.

Compound Overview

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its fluorophenyl group enhances lipophilicity, a desirable trait for drug candidates. The oxalate salt form often improves crystallinity and stability compared to the free base, facilitating handling and structural analysis.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂FNO · C₂H₂O₄ |

| Molecular Weight | 271.24 g/mol |

| Appearance | White solid |

| CAS Number | 1198416-85-1 |

| Purity | ≥95% (NMR) |

Crystal Structure Analysis

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 1411557 .[2]

Crystallographic Data

A summary of the crystallographic data obtained from the single-crystal X-ray diffraction analysis is provided in Table 2. This data is essential for understanding the solid-state properties of the compound.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄FNO₅ |

| Formula Weight | 271.24 g/mol |

| Crystal System | [Data not publicly available] |

| Space Group | [Data not publicly available] |

| Unit Cell Dimensions | |

| a (Å) | [Data not publicly available] |

| b (Å) | [Data not publicly available] |

| c (Å) | [Data not publicly available] |

| α (°) | [Data not publicly available] |

| β (°) | [Data not publicly available] |

| γ (°) | [Data not publicly available] |

| Volume (ų) | [Data not publicly available] |

| Z | [Data not publicly available] |

| Calculated Density (g/cm³) | [Data not publicly available] |

Note: Detailed unit cell parameters and other specific data can be accessed from the CCDC using the deposition number 1411557.

Experimental Protocols

The characterization of this compound involves its synthesis, crystallization, and subsequent analysis by various techniques.

Synthesis and Crystallization

The oxalate salt is typically prepared by reacting the free base, 2-(4-fluorophenyl)morpholine, with oxalic acid.

Materials:

-

2-(4-fluorophenyl)morpholine

-

Oxalic acid dihydrate

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve 2-(4-fluorophenyl)morpholine in a minimal amount of warm ethanol.

-

In a separate flask, dissolve an equimolar amount of oxalic acid dihydrate in ethanol.

-

Slowly add the oxalic acid solution to the morpholine solution with constant stirring.

-

Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to promote precipitation.

-

Collect the resulting white precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

For single-crystal growth, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) by slow evaporation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound.

Instrumentation:

-

A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms.

-

The diffractometer collects a series of diffraction patterns by rotating the crystal through various angles.

-

The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

-

The positions of non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure of the 2-(4-fluorophenyl)morpholine cation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic vibrational modes of the functional groups present in both the morpholine cation and the oxalate anion.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the analysis of this compound.

Caption: Workflow for the synthesis and structural analysis.

Caption: Interrelation of analytical techniques and derived structural information.

References

The Ascendant Role of Morpholine Scaffolds in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the morpholine moiety has solidified its position as a privileged scaffold, consistently contributing to the discovery and development of novel therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the diverse biological activities of novel morpholine-based compounds. This whitepaper presents a curated compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding and further exploration of this versatile heterocyclic core.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their ability to inhibit the proliferation of various cancer cell lines. A key mechanism of action for many of these compounds is the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative novel morpholine-based compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinazoline Derivative AK-3 | A549 (Lung) | 10.38 ± 0.27 | Colchicine | - |

| MCF-7 (Breast) | 6.44 ± 0.29 | |||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |||

| Quinazoline Derivative AK-10 | A549 (Lung) | 8.55 ± 0.67 | Colchicine | - |

| MCF-7 (Breast) | 3.15 ± 0.23 | |||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |||

| 2-Morpholino-4-anilinoquinoline 3c | HepG2 (Liver) | 11.42 | Doxorubicin | < 0.05 |

| 2-Morpholino-4-anilinoquinoline 3d | HepG2 (Liver) | 8.50 | Doxorubicin | < 0.05 |

| 2-Morpholino-4-anilinoquinoline 3e | HepG2 (Liver) | 12.76 | Doxorubicin | < 0.05 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compounds (morpholine derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by certain morpholine-based compounds.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

A significant number of novel morpholine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of several morpholine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Morpholine Derivative 3 | Staphylococcus aureus | - | Ciprofloxacin | - |

| Escherichia coli | - | |||

| Morpholine Derivative 4 | Brochothrix thermosphacta | - | - | - |

| Morpholine Derivative 5 | Various bacterial strains | 3.125 | - | - |

| Morpholine Derivative 6 | Enterococcus faecium | 3.125 | - | - |

| Enterococcus gallinarum | 3.125 | |||

| Micrococcus flavus | 6.25 | |||

| Bacillus anthracis | 6.25 | |||

| Pseudomonas orientalis | 6.25 | |||

| Other bacterial strains | 12.5 | |||

| Compound 22 | E. coli & P. mirabilis | 12.5 | Amoxicillin | - |

| Compound 23 | E. coli & P. mirabilis | 12.5 | Ampicillin | - |

| Compound 24 | E. coli & P. mirabilis | 37.5 | Cephalothin | - |

| Compound 25 | E. coli & P. mirabilis | 37.5 | Azithromycin | - |

| Compound 27 | E. coli & P. mirabilis | 37.5 | Doxycycline | - |

Note: Some specific MIC values were not available in the provided search results, indicated by "-".

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Bacterial or fungal cultures

-

Sterile cork borer or pipette tips

-

Test compounds (morpholine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.

-

Well Creation: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well. The positive and negative controls are also added to separate wells.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

-

Data Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. The MIC can be determined by testing serial dilutions of the compound.

Experimental Workflow Visualization

The following diagram outlines the workflow for the agar well diffusion assay.

Caption: Workflow for the Agar Well Diffusion Assay.

Anti-inflammatory Activity: Modulation of Inflammatory Responses

Several novel morpholine derivatives have been investigated for their anti-inflammatory properties, demonstrating the ability to reduce inflammation in both in vitro and in vivo models. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the reduction of inflammatory cytokine production.

Quantitative Anti-inflammatory Activity Data

The table below summarizes the anti-inflammatory activity of selected morpholine-containing compounds.

| Compound ID | Assay | Endpoint | Result | Reference Compound | Result |

| Pyrazoline 6a | Carrageenan-induced paw edema (in vivo) | % Inhibition | Comparable to Diclofenac | - | - |

| Pyrazoline 6b | Carrageenan-induced paw edema (in vivo) | % Inhibition | Comparable to Diclofenac | - | - |

| Pyrazoline 6g | Carrageenan-induced paw edema (in vivo) | % Inhibition | Comparable to Diclofenac | - | - |

| Pyrazoline 7a | Carrageenan-induced paw edema (in vivo) | % Inhibition | Comparable to Diclofenac | - | - |

| Pyrazoline 7d | Carrageenan-induced paw edema (in vivo) | % Inhibition | Comparable to Diclofenac | - | - |

| Pyrazoline 7g | Carrageenan-induced paw edema (in vivo) | % Inhibition | Comparable to Diclofenac | - | - |

| Indole Conjugate 4 | LPS-induced inflammation (in vitro, microglial cells) | TNF-α reduction | 71% | - | - |

| IL-6 reduction | 53% | - | - | ||

| Diaryl-1,5-diazole PYZ33 | COX-2 Inhibition (in vitro) | IC50 (µM) | - | Celecoxib | 0.1 |

| 1,5-diarylpyrazole PYZ16 | COX-2 Inhibition (in vitro) | IC50 (µM) | 0.52 | Celecoxib | 0.78 |

| Carrageenan-induced paw edema (in vivo) | % Inhibition | 64.28% | Celecoxib | 57.14% | |

| Pyrazole PYZ31 | COX-2 Inhibition (in vitro) | IC50 (nM) | 19.87 | Celecoxib | 35.56 |

Note: Specific quantitative values for some compounds were described as "comparable" in the source material.

Experimental Protocols

This model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Test compounds (morpholine derivatives)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This assay evaluates the ability of compounds to inhibit the production of inflammatory mediators in cultured cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Lipopolysaccharide (LPS)

-

Test compounds (morpholine derivatives)

-

ELISA kits for TNF-α and IL-6

-

Griess reagent for nitric oxide (NO) measurement

Procedure:

-

Cell Culture and Treatment: Culture the macrophage cells in a suitable medium. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific period (e.g., 24 hours).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine and NO Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions. Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

-

Data Analysis: The percentage inhibition of cytokine or NO production is calculated by comparing the levels in the compound-treated groups to the LPS-stimulated control group.

Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapy

Certain morpholine derivatives have been identified as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Cholinesterase Inhibition Data

The following table presents the IC50 values for the inhibition of AChE and BChE by novel morpholine-based compounds.

| Compound ID | Enzyme | IC50 (µM) | Reference Drug | IC50 (µM) |

| Quinoline Derivative 11a | AChE | - | Galantamine | - |

| Quinoline Derivative 11g | AChE | 1.94 ± 0.13 | Galantamine | - |

| BChE | 28.37 ± 1.85 | |||

| Quinoline Derivative 11h | AChE | - | Galantamine | - |

| Quinoline Derivative 11j | AChE | - | Galantamine | - |

| Quinoline Derivative 11l | AChE | - | Galantamine | - |

| Quinoline Derivative 12a | AChE | - | Galantamine | - |

| Morpholine-Thiazolidine Derivative 12 | AChE | 17.41 ± 0.22 | - | - |

| Tacrine-Benzothiazole Hybrid 7b | AChE | 0.06 - 0.27 (nM) | Tacrine | - |

| Tacrine-Benzothiazole Hybrid 7c | AChE | 0.06 - 0.27 (nM) | Tacrine | - |

| Tacrine-Benzothiazole Hybrid 7f | AChE | 0.06 - 0.27 (nM) | Tacrine | - |

Note: Specific IC50 values for some compounds were not available in the provided search results, indicated by "-".

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.

Materials:

-

96-well microplate

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (morpholine derivatives)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance of the wells at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value is determined from the dose-response curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in screening morpholine derivatives for cholinesterase inhibition.

Caption: Screening cascade for cholinesterase inhibitors.

Conclusion

The morpholine ring continues to be a cornerstone in the design of novel bioactive molecules. The diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cholinesterase inhibitory effects, underscore the therapeutic potential of this versatile scaffold. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the development of next-generation morpholine-based therapeutics. The presented signaling pathways and experimental workflows offer a visual framework for understanding the mechanisms of action and the methodologies employed in the evaluation of these promising compounds. It is anticipated that continued exploration of the chemical space around the morpholine nucleus will lead to the discovery of even more potent and selective drug candidates to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Fluorophenyl)morpholine Oxalate in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)morpholine oxalate is a synthetic compound belonging to the phenylmorpholine class of substances. This class of compounds is of significant interest in central nervous system (CNS) drug discovery due to the activity of its members as monoamine transporter ligands.[1][2] The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[2] The introduction of a fluorine atom onto the phenyl ring, as in 2-(4-Fluorophenyl)morpholine, is a common medicinal chemistry strategy to modulate the pharmacological properties of a compound, including its potency, selectivity, and metabolic stability.

These application notes provide an overview of the potential utility of this compound in CNS drug discovery, with a focus on its presumed mechanism of action as a monoamine transporter modulator. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to investigate its pharmacological profile.

Mechanism of Action and Signaling Pathway

Substituted phenylmorpholines typically act as monoamine releasing agents and/or reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] This action leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, which is the primary mechanism behind their stimulant effects.[3] The interaction with these transporters modulates downstream signaling pathways involved in mood, cognition, and motor control.

Based on data from the closely related compound, 3-fluorophenmetrazine (3-FPM), it is anticipated that 2-(4-Fluorophenyl)morpholine acts as a potent norepinephrine and dopamine releasing agent with weaker effects on serotonin release.[4][5]

Caption: Proposed mechanism of action for 2-(4-Fluorophenyl)morpholine.

Quantitative Data

No specific quantitative data for this compound is currently available in the public domain. However, the following table summarizes the in vitro monoamine transporter activity of the closely related positional isomer, 3-fluorophenmetrazine (3-FPM), which can serve as an estimate for the expected pharmacological profile.

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| 3-Fluorophenmetrazine (3-FPM) | 43 | 30 | 2558 | [4][5] |

EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective monoamine.

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol is adapted from studies on related phenylmorpholine compounds and is suitable for determining the monoamine releasing properties of this compound.[3][5]

Caption: Workflow for the in vitro monoamine release assay.

Methodology:

-

Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Radiotracer Loading: Wash the cells with Krebs-HEPES buffer (KHB). Incubate the cells with a solution containing a radiolabeled monoamine substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) for a specified time (e.g., 30-60 minutes) at 37°C to allow for uptake.

-

Washing: Gently wash the cells multiple times with KHB to remove extracellular radiotracer.

-

Compound Incubation: Add varying concentrations of this compound (prepared in KHB) to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well, which contains the released radiolabeled monoamine.

-